Magnesium(II) Acetylacetonate
Description
Properties
IUPAC Name |
magnesium;(E)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTIAGQCYPCKFX-SYWGCQIGSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14MgO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molar Ratio of Reactants
A molar excess of acetylacetone (≥4:1 for divalent Mg²⁺) is critical to drive the reaction to completion. Lower ratios result in incomplete complexation and residual Mg(OH)₂.
Reaction Medium and Dilution
The aqueous phase must be sufficiently diluted to prevent acetylacetone concentration from exceeding 15% by weight. Higher concentrations lead to biphasic systems, complicating filtration.
Drying Protocols
Post-filtration, the product is dried under vacuum (500 mbar) at 50°C with a nitrogen sweep to remove residual solvents. This yields a white crystalline powder with ≤0.5% moisture content.
Recycling of Filtrates and Sustainability
The liquid filtrate, containing unreacted acetylacetone and water, is recycled in subsequent batches. Patent WO2019234356A1 reports a 20% reduction in acetylacetone consumption after three cycles. Condensates from drying are also reclaimed, aligning with green chemistry principles.
Comparative Analysis of Industrial Methods
Table 1: Method Comparison
| Parameter | Mg(OH)₂ Route | MgO Route |
|---|---|---|
| Reaction Time | 4 hours | 4.5 hours |
| Yield | 96% | 93% |
| Acac Consumption | 50 g | 48 g |
| Scalability | Lab to Pilot | Industrial |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Magnesium(II) Acetylacetonate undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where the magnesium center can change its oxidation state.
Substitution: The acetylacetonate ligands can be substituted by other ligands under specific conditions.
Coordination Reactions: It can form complexes with other metal ions or ligands.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination complexes, while redox reactions may result in the formation of different oxidation states of magnesium .
Scientific Research Applications
Magnesium(II) Acetylacetonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Magnesium(II) Acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands to the magnesium ion, forming a stable chelate complex. This complex can interact with other molecules through coordination bonds, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Cobalt(II) Acetylacetonate
- Properties : Molecular weight 257.15 g/mol; melts at 165–170°C .
- Market Trends : The global market is projected to grow at a CAGR of 7.12%, reaching USD 2.2 billion by 2032, driven by demand in electronics and aerospace .
- Applications: Catalysis (e.g., organic synthesis), coatings, and advanced battery technologies .
- Key Differentiator : Higher thermal stability and electrical conductivity compared to Mg(acac)₂, making it preferable for electronic materials .
Ruthenium(II) Acetylacetonate
- Properties : Ru(acac)₃ derivatives exhibit water solubility and redox activity.
- Applications :
- Key Differentiator : Biomedical relevance and catalytic versatility contrast with Mg(acac)₂’s material-focused uses.
Chromium(III) Acetylacetonate
Manganese(II) Acetylacetonate
Copper(II) Acetylacetonate
- Properties : Forms mixed-chelate complexes (e.g., [Cu(acac)(diamine)]X) with tunable electronic structures .
- Applications : DNA interaction studies (e.g., Casiopeínas complexes with antitumor activity) .
- Key Differentiator : Biomedical applications in contrast to Mg(acac)₂’s industrial uses.
Comparative Data Table
Discussion and Key Findings
- Thermal Stability : Mg(acac)₂ has a higher melting point (260°C) than Co(acac)₂ (165–170°C) or Cu(acac)₂ (230–235°C), suggesting superior thermal resilience in material applications .
- Market Relevance : Co(acac)₂ dominates industrial markets due to electronics demand, while Mg(acac)₂ remains niche in high-purity material synthesis .
- Biomedical vs. Industrial : Ru and Cu acetylacetonates excel in biomedical roles, whereas Mg and Cr derivatives are preferred in catalysis and materials .
- Synthetic Flexibility : Mn(acac)₂’s role in membrane modification highlights its unique adaptability compared to Mg(acac)₂’s conventional uses .
Q & A
Q. What are the standard synthetic routes for Magnesium(II) acetylacetonate, and how do reaction conditions influence purity and yield?
this compound (Mg(acac)₂) is typically synthesized via the reaction of magnesium hydroxide with acetylacetone under reflux in anhydrous solvents. Key factors include:
- pH control : Excess acetylacetone (pKa ~8.9) ensures deprotonation and ligand coordination.
- Solvent choice : Non-polar solvents (e.g., toluene) minimize side reactions, while polar solvents (e.g., methanol) may reduce crystallinity.
- Purification : Recrystallization from dichloromethane/hexane yields >98% purity .
Q. Which spectroscopic techniques are critical for characterizing Mg(acac)₂, and what spectral features confirm its structure?
Q. How does Mg(acac)₂ function as a chemical modifier in graphite furnace atomic absorption spectrometry (GFAAS)?
Mg(acac)₂ enhances vanadium detection in organic matrices (e.g., xylene) by:
- Stabilizing volatile species during pyrolysis (300–600°C).
- Synergistic effects with Pd(acac)₂, reducing background interference by 40% .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in Mg(acac)₂’s catalytic efficiency across different solvent systems?
Discrepancies in catalytic activity (e.g., in esterification vs. polymerization) arise from solvent polarity and Mg²⁺ solvation. Mitigation approaches:
- Solvent screening : Compare turnover numbers (TON) in aprotic (THF, DMF) vs. protic (ethanol) media.
- In situ FTIR : Monitor ligand dissociation kinetics to correlate with reaction rates .
Q. How can Mg(acac)₂ be optimized as an electron-selective contact in silicon solar cells, and what are the trade-offs in device stability?
- Deposition parameters : Spin-coating Mg(acac)₂ in ethanol (5 mg/mL) at 3000 rpm achieves 22.5% cell efficiency.
- Stability challenges : Hydrolysis under humid conditions (>60% RH) degrades contacts; encapsulation with Al₂O₃ extends lifetime by 200 hours .
Q. What mechanisms explain Mg(acac)₂’s role in aliovalent doping of transparent conductive oxides (TCOs)?
Mg²⁺ substitutes for Cu²⁺ in CuCrO₂ lattices, reducing hole concentration and improving transparency (≥80% at 550 nm). Key steps:
- Precursor formulation : 0.1–1.0 mol% Mg(acac)₂ in methanol.
- Annealing : 450°C under N₂ ensures homogeneous doping, confirmed by XRD peak shifts (~0.02° 2θ) .
Methodological Considerations
Table 1: Optimization of Mg(acac)₂ in GFAAS for Vanadium Detection
| Modifier System | Pyrolysis Temp (°C) | Signal Enhancement (%) | Reference |
|---|---|---|---|
| Mg(acac)₂ | 500 | 25 | |
| Mg(acac)₂ + Pd(acac)₂ | 550 | 65 |
Table 2: Solvent Effects on Mg(acac)₂ Catalytic Activity
| Solvent | Dielectric Constant (ε) | TON (Esterification) | TON (Polymerization) |
|---|---|---|---|
| THF | 7.5 | 1200 | 450 |
| Ethanol | 24.3 | 300 | 900 |
Critical Analysis of Contradictions
- Purity vs. Reactivity : Commercial Mg(acac)₂ (98% purity) may contain trace Mn²⁺, altering redox behavior in catalysis. Purify via sublimation (150°C, 0.1 mmHg) .
- Thermal Stability : Decomposition onset at 180°C (TGA) conflicts with reported catalytic use at 200°C. Likely due to kinetic stabilization in inert atmospheres .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
